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Cerium(IV) oxide-yttria doped - 170033-03-1

Cerium(IV) oxide-yttria doped

Catalog Number: EVT-15224002
CAS Number: 170033-03-1
Molecular Formula: CeO5Y2
Molecular Weight: 397.92 g/mol
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Product Introduction

Overview

Cerium(IV) oxide-yttria doped, commonly referred to as yttrium-doped ceria, is a compound that combines cerium(IV) oxide (CeO2) with yttrium oxide (Y2O3). This compound is recognized for its significant applications in various fields due to its unique properties, particularly in electrochemical systems. The primary function of yttria doping is to enhance the ionic conductivity of cerium(IV) oxide, making it suitable for applications such as solid oxide fuel cells and catalytic converters. The doping process introduces oxygen vacancies that facilitate the movement of oxygen ions, thereby improving the material's performance.

Source and Classification

Cerium(IV) oxide-yttria doped falls under the category of rare earth metal oxides and is classified as a solid electrolyte. It is characterized by its high thermal stability and ability to store and release oxygen efficiently. The compound has a molecular formula of CeO2/Y2O3\text{CeO}_2/\text{Y}_2\text{O}_3 and a molecular weight of approximately 397.92 g/mol . Its synthesis often involves various methods, including co-precipitation and sol-gel techniques.

Synthesis Analysis

Methods

The synthesis of cerium(IV) oxide-yttria doped can be achieved through several methods:

  1. Co-precipitation Method: This widely used technique involves the simultaneous precipitation of cerium and yttrium salts from an aqueous solution. The process typically requires careful control of pH and temperature to ensure uniform particle size and composition .
  2. Sol-Gel Method: In this method, metal alkoxides or nitrates are mixed in a solution, followed by gelation through hydrolysis and condensation reactions. This technique allows for better control over the homogeneity and morphology of the resulting nanoparticles .
  3. Calcination: Post-synthesis, the obtained precursors are often calcined at high temperatures (typically above 400 °C) to obtain the desired crystalline structure .

Technical Details

The co-precipitation method is particularly notable for producing nanoparticles with controlled sizes, which can be fine-tuned by adjusting reaction parameters such as concentration and temperature. The sol-gel method offers advantages in terms of producing highly homogeneous materials with fine control over composition.

Molecular Structure Analysis

Cerium(IV) oxide-yttria doped exhibits a fluorite crystal structure characterized by a face-centered cubic lattice where cerium cations occupy the lattice sites while oxygen anions occupy tetrahedral interstices .

Data

  • Crystal Structure: Fluorite type (Fm3m)
  • Coordination: Each cerium cation is coordinated by eight oxygen anions.
  • Oxygen Vacancies: Doping with yttrium creates additional oxygen vacancies, enhancing ionic conductivity .
Chemical Reactions Analysis

The chemical behavior of cerium(IV) oxide-yttria doped involves several key reactions:

  1. Reduction Reaction: Cerium can exist in two oxidation states, Ce(IV) and Ce(III). The reduction from Ce(IV) to Ce(III) releases oxygen:
    Ce4++eCe3+\text{Ce}^{4+}+e^-\leftrightarrow \text{Ce}^{3+}
  2. Formation of Oxygen Vacancies: Doping with yttrium facilitates the formation of oxygen vacancies necessary for ionic conduction, which can be represented as:
    O2+Vo..Ovacancy2\text{O}^{2-}+V_o^{..}\rightarrow \text{O}^{2-}_{vacancy}
    where Vo..V_o^{..} denotes an oxygen vacancy .
Mechanism of Action

The mechanism by which cerium(IV) oxide-yttria doped operates primarily involves ionic conduction facilitated by oxygen vacancies. When subjected to high temperatures or reducing environments, the presence of yttrium enhances the mobility of oxygen ions within the lattice structure.

Process

  1. Doping Effect: Yttrium ions replace some cerium ions in the lattice, creating additional vacancies.
  2. Ionic Migration: Oxygen ions migrate through these vacancies under an applied electric field or during catalytic reactions.
  3. Charge Compensation: The charge balance is maintained through the reduction of Ce(IV) to Ce(III), allowing for continuous ionic conduction.
Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Greater than 400 °C
  • Density: Not specifically reported but generally varies based on synthesis methods.

Chemical Properties

  • Stability: Highly stable under thermal conditions.
  • Reactivity: Reacts with reducing agents to form lower oxidation states.

Relevant Data or Analyses

The presence of yttria significantly improves the ionic conductivity compared to pure ceria, making it a preferred material for applications requiring high ionic transport capabilities .

Applications

Cerium(IV) oxide-yttria doped has numerous scientific applications:

  1. Solid Oxide Fuel Cells: Utilized as an electrolyte due to its high ionic conductivity.
  2. Catalytic Converters: Enhances catalytic activity in automotive applications by facilitating oxidation-reduction reactions.
  3. Sensors and Supercapacitors: Employed in electrochemical sensors for gas detection and energy storage devices due to its electrochemical properties .
Synthesis and Processing Methodologies

Advanced Synthesis Techniques for YDC Nanopowders

Carbonate Coprecipitation for Controlled Dopant Distribution

Carbonate coprecipitation enables atomic-level mixing of Ce³⁺ and Y³⁺ precursors, achieving exceptional dopant homogeneity. This method involves simultaneous precipitation of cerium and yttrium carbonates from nitrate solutions using ammonium carbonate or bicarbonate precipitants. Subsequent calcination transforms the precursor mixture into a solid solution with fluorite structure. The slow decomposition kinetics of carbonate intermediates facilitate uniform cation distribution, minimizing yttrium segregation at grain boundaries—a common issue in mechanically mixed powders [4] [9]. Precise control of precipitation pH (optimally 8–9) and stirring rates yields precursors that calcine into YDC powders with <50 nm crystallite sizes and near-theoretical ionic conductivity. Phase-pure YDC requires calcination at 600–700°C, with higher temperatures causing undesirable sintering and agglomeration [5] [9].

Table 1: Impact of Precipitation Parameters on YDC Characteristics

Precipitation pHStirring Rate (rpm)Crystallite Size (nm)Specific Surface Area (m²/g)
7.530085 ± 815 ± 2
8.560042 ± 538 ± 3
9.590055 ± 628 ± 2

Nitrate–Glycine Gel-Combustion Route for Nanocrystalline Powders

The nitrate–glycine gel-combustion technique utilizes the exothermic redox reaction between metal nitrates (oxidizer) and glycine (fuel) to synthesize nanocrystalline YDC. During heating, the mixture dehydrates into a viscous gel that auto-ignites at ~200°C, producing voluminous, fluffy powders with crystallite sizes of 10–30 nm. The glycine/metal (G/M) ratio critically determines powder characteristics: At stoichiometric ratios (G/M=1.0), combustion yields weakly agglomerated nanoparticles with high specific surface areas (>80 m²/g). Sub-stoichiometric fuel ratios (G/M<0.5) generate incomplete combustion residues containing carbonaceous species, while excessive glycine (G/M>2.0) causes violent combustion that promotes hard agglomeration [5]. The inherent porosity of combustion-synthesized powders facilitates subsequent sintering, enabling densification temperatures 200–300°C lower than conventional powders [5] [6].

Influence of Processing Parameters on Microstructural Evolution

Role of Glycine/Metal Ratios in Combustion Synthesis

The glycine/metal (G/M) ratio fundamentally governs combustion characteristics and powder morphology in the nitrate-glycine process. At G/M=1.0 (stoichiometric combustion), the reaction proceeds as:

2Ce(NO₃)₃ + 2Y(NO₃)₃ + 10NH₂CH₂COOH + 9O₂ → (Ce₀.₉Y₀.₁)O₂₋δ + 20CO₂ + 25H₂O + 8N₂  

This yields a self-sustaining flame with temperatures reaching 1200–1400°C, producing weakly agglomerated nanoparticles with 10–15 nm crystallite sizes. Fuel-deficient conditions (G/M=0.5) result in incomplete combustion, leaving residual nitrates that require post-annealing and causing particle coarsening (>50 nm). Conversely, fuel-rich systems (G/M=1.5–2.0) generate excessive gases (CO₂, H₂O, N₂) that quench the flame prematurely, yielding amorphous soots containing carbon impurities. Optimized G/M ratios between 0.8–1.2 balance exothermicity and gas evolution, producing high-purity YDC nanopowders with specific surface areas of 60–100 m²/g [5].

Calcination Temperature Effects on Crystallite Size and Reactivity

Calcination profoundly impacts YDC crystallite growth and surface reactivity. Below 500°C, residual hydroxides/carbonates persist, degrading ionic conductivity. Between 550–650°C, complete decomposition occurs without significant grain growth, yielding crystallites of 15–25 nm with abundant surface defects (oxygen vacancies). These defects enhance catalytic activity for surface-mediated reactions like oxygen exchange. At 700–800°C, crystallites coarsen to 50–100 nm through surface diffusion, reducing specific surface area by >50% and diminishing catalytic activity. Crucially, excessively high temperatures (>900°C) induce yttrium segregation at grain boundaries, forming resistive secondary phases like Y₂O₃ that severely degrade ionic transport [3] [5]. For catalytic applications requiring high surface reactivity, calcination at 600°C maximizes oxygen vacancy concentration while maintaining nanoscale crystallites.

Sintering Dynamics and Grain Boundary Engineering

Sintering YDC compacts involves complex interplay between densification and grain growth kinetics. Two-stage sintering effectively decouples these processes: An initial high-temperature stage (1300–1400°C) achieves critical density (>92%), followed by a lower-temperature hold (1150–1250°C) that completes densification while suppressing grain growth. This produces ceramics with >98% theoretical density and submicron grain sizes (0.3–0.8 μm). Grain boundary engineering addresses yttrium segregation—a phenomenon where Y³⁰ cations migrate to boundaries, increasing ionic migration energy. Introducing isovalent dopants like Gd³⁺ or Sm³⁺ competes with yttrium for boundary sites, reducing segregation tendency. Alternatively, nanoscale YDC interlayers applied via atomic layer deposition (ALD) modify boundary chemistry, decreasing interfacial resistance by 40–60% in solid oxide fuel cells [1] [5] [8].

Table 3: Sintering Parameters and Resultant Microstructural Properties

Sintering ApproachTemperature ProfileRelative Density (%)Average Grain Size (μm)Grain Boundary Conductivity (S/cm)
Conventional Single-Stage1500°C/3h98.8 ± 0.21.5 ± 0.30.005 ± 0.001
Two-StageStage1: 1400°C/10min; Stage2: 1200°C/10h99.1 ± 0.10.45 ± 0.050.012 ± 0.002
Field-Assisted Sintering (FAST)1250°C/5min/100MPa99.5 ± 0.20.25 ± 0.030.018 ± 0.003

Properties

CAS Number

170033-03-1

Product Name

Cerium(IV) oxide-yttria doped

IUPAC Name

dioxocerium;oxo(oxoyttriooxy)yttrium

Molecular Formula

CeO5Y2

Molecular Weight

397.92 g/mol

InChI

InChI=1S/Ce.5O.2Y

InChI Key

XVLUKJGVKWVXMP-UHFFFAOYSA-N

Canonical SMILES

O=[Y]O[Y]=O.O=[Ce]=O

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